molecular formula C21H16BrClN4OS2 B2682880 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1226441-90-2

2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2682880
CAS No.: 1226441-90-2
M. Wt: 519.86
InChI Key: NWPCHSULYUAALX-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic compound that features a unique combination of imidazole, thiazole, and acetamide functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazole Core: The imidazole ring can be synthesized through the condensation of 4-bromobenzaldehyde and 3-chlorobenzaldehyde with ammonium acetate in the presence of an acid catalyst.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Introduction: The final step involves the reaction of the thioether intermediate with 4-methylthiazol-2-ylamine and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a valuable lead compound for drug discovery.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
  • 2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
  • 2-((5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Uniqueness

The uniqueness of 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide lies in its specific combination of functional groups and substituents. The presence of both bromine and chlorine atoms on the aromatic rings, along with the thioether and acetamide linkages, provides distinct chemical and biological properties that differentiate it from similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN4OS2/c1-13-11-29-20(25-13)26-19(28)12-30-21-24-10-18(14-5-7-15(22)8-6-14)27(21)17-4-2-3-16(23)9-17/h2-11H,12H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPCHSULYUAALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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